N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide
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Overview
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzothiazole ring, which is fused with a benzamide moiety, and an ethylsulfonyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method is the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. This intermediate is then reacted with 4,5-dimethylbenzoyl chloride to introduce the benzamide group. Finally, the ethylsulfonyl group is introduced through a sulfonation reaction using ethylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and process optimization ensures that the compound is produced in a cost-effective and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological molecules. Pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
- 4-(Benzo[d]thiazol-2-yl)-N,N-dimethylaniline
- N-(thiazol-2-yl)piperidine-2,6-dione
Uniqueness
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity, making it a versatile compound for various applications. Additionally, the specific substitution pattern on the benzothiazole ring can influence its binding affinity and selectivity towards molecular targets, providing opportunities for the development of targeted therapies.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-25(22,23)14-7-5-6-13(10-14)17(21)20-18-19-16-12(3)11(2)8-9-15(16)24-18/h5-10H,4H2,1-3H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZJGCSNEFZXJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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